

Application Notes and Protocols for Cy7 SE (non-sulfo) Antibody Labeling

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Compound of Interest

Compound Name: Cy7 SE (nosulfo)

Cat. No.: B15552975

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Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies with Cyanine7 (Cy7) succinimidyl ester (SE), a non-sulfonated, near-infrared (NIR) fluorescent dye. Cy7 is an ideal fluorophore for a wide range of applications, including immunofluorescence, flow cytometry, Western blotting, and in vivo imaging, due to its excitation and emission maxima in the NIR spectrum (approximately 750 nm and 776 nm, respectively).[1] This spectral range minimizes autofluorescence from biological samples and allows for deep tissue penetration.[1]

The protocol details the conjugation of Cy7 SE to primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond.[1] Key experimental parameters, a detailed step-by-step protocol, methods for purification of the conjugate, and calculation of the degree of labeling (DOL) are described to ensure successful and reproducible antibody conjugation.

Key Experimental Parameters

Successful antibody labeling with Cy7 SE is contingent upon several critical parameters. These parameters should be optimized for each specific antibody and intended application to achieve the desired degree of labeling without compromising antibody function.

Parameter	Recommended Range/Value	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations generally improve labeling efficiency.[1][2] The antibody must be purified and in an amine-free buffer.
Reaction Buffer pH	8.0 - 9.0 (Optimal: 8.5 ± 0.5)	The reactivity of the NHS ester with primary amines is pH-dependent. Lower pH will lead to protonation of the amino groups and reduced reactivity.
Dye-to-Antibody Molar Ratio	5:1 to 20:1 (Recommended starting point: 10:1)	This ratio is critical for achieving the desired DOL and should be optimized.
Reaction Time	1 - 2 hours	Incubation time can be adjusted to control the extent of labeling.
Reaction Temperature	Room Temperature (20-25°C) or 37°C	The reaction is typically performed at room temperature.
Degree of Labeling (DOL)	2 - 10	The optimal DOL depends on the specific antibody and its application. Over-labeling can lead to fluorescence quenching and loss of antibody function.

Experimental Protocols

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down as needed, maintaining the same molar ratios.

Materials Required

- Purified antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
- Cy7 SE (non-sulfo)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5
- Purification/Desalting Column (e.g., Sephadex® G-25)
- Spectrophotometer

Antibody Preparation

- Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against PBS or by using a desalting column.
- Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer for optimal labeling.

Dye Preparation

- Allow the vial of Cy7 SE to warm to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the Cy7 SE in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used promptly as the NHS ester is moisture-sensitive.

Antibody Labeling Reaction

- In a microcentrifuge tube, add the desired amount of antibody.
- Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated volume of 1 M sodium bicarbonate buffer (typically 5-10% of the antibody solution volume).

- Add the calculated amount of the Cy7 SE stock solution to the antibody solution while gently vortexing. A common starting molar excess ratio is 10:1 (dye:antibody).
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can enhance conjugation efficiency.

Purification of the Labeled Antibody

It is crucial to remove any unconjugated Cy7 dye from the labeled antibody.

- Prepare the Desalting Column: Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.
- Apply the Sample: Carefully apply the reaction mixture to the top of the equilibrated column.
- Elute the Conjugate: Elute the column with PBS. The first colored band to elute is the Cy7-labeled antibody. The free, unconjugated dye will move slower down the column.
- Collect Fractions: Collect the fractions containing the labeled antibody.

Data Presentation

Calculation of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

- Measure Absorbance: Measure the absorbance of the purified Cy7-labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7, which is approximately 750 nm (A_{max}).
- Calculate DOL: Use the following formula to calculate the DOL:

$$\text{DOL} = (\text{A}_{\text{max}} \times \epsilon_{\text{protein}}) / ((\text{A}_{280} - (\text{A}_{\text{max}} \times \text{CF})) \times \epsilon_{\text{dye}})$$

Where:

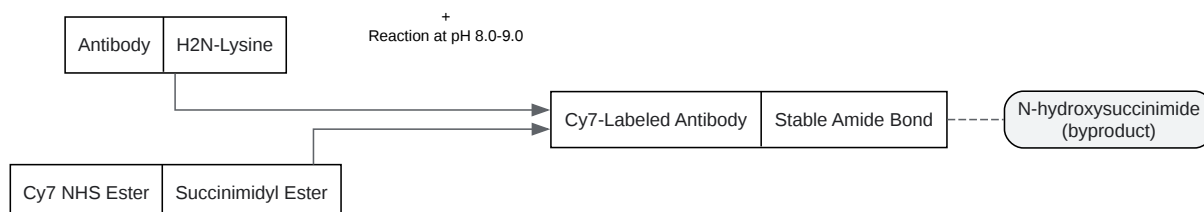
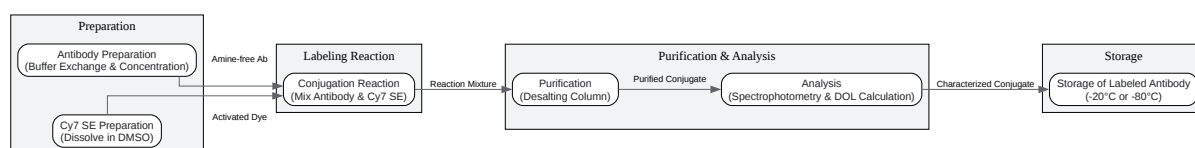
- A_{max} = Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).
- A₂₈₀ = Absorbance of the conjugate at 280 nm.

- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm (for IgG, this is typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- ϵ_{dye} = Molar extinction coefficient of Cy7 at its absorbance maximum ($\sim 200,000 \text{ M}^{-1}\text{cm}^{-1}$).
- CF = Correction factor for the absorbance of the dye at 280 nm (A_{280} of the free dye / A_{max} of the free dye). For Cy7, this is typically around 0.05.

Storage of Labeled Antibody

- Short-term storage: Store the labeled antibody at 4°C , protected from light.
- Long-term storage: For long-term storage, aliquot the labeled antibody and store at -20°C or -80°C . Adding a cryoprotectant such as glycerol to a final concentration of 50% can prevent damage from freezing. Avoid repeated freeze-thaw cycles.

Visualizations



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References

- 1. benchchem.com [benchchem.com]
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